molecular formula C10H8ClNO B6611435 6-amino-5-chloronaphthalen-2-ol CAS No. 702640-87-7

6-amino-5-chloronaphthalen-2-ol

Cat. No. B6611435
CAS RN: 702640-87-7
M. Wt: 193.63 g/mol
InChI Key: QGXVJNPLRAKFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-chloronaphthalen-2-ol, also known as 6-ACN, is a naturally occurring compound found in a variety of plants and animals. It is a common building block in many biochemical pathways, and has a wide range of applications in the scientific community. In

Scientific Research Applications

6-amino-5-chloronaphthalen-2-ol has a wide range of applications in the scientific community. It has been used in studies of the biosynthesis of secondary metabolites, such as antibiotics, in plants and animals. It has also been used in studies of the biotransformation of various compounds, including pharmaceuticals and pesticides. In addition, 6-amino-5-chloronaphthalen-2-ol has been used in studies of the metabolism of xenobiotics, and has been used to study the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 6-amino-5-chloronaphthalen-2-ol is not fully understood. However, it is thought to act as an inhibitor of certain enzymes involved in the biosynthesis of secondary metabolites. It is also thought to act as an inducer of certain enzymes involved in the biotransformation of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-amino-5-chloronaphthalen-2-ol are not fully understood. However, it has been shown to have an inhibitory effect on the biosynthesis of secondary metabolites in plants and animals. It has also been shown to have an inhibitory effect on the biotransformation of various compounds, including pharmaceuticals and pesticides. Furthermore, 6-amino-5-chloronaphthalen-2-ol has been shown to have an inhibitory effect on the metabolism of xenobiotics, and has been used to study the effects of environmental pollutants on human health.

Advantages and Limitations for Lab Experiments

The advantages of using 6-amino-5-chloronaphthalen-2-ol in laboratory experiments include its relatively low cost, its wide range of applications, and its ability to act as an inhibitor of certain enzymes involved in the biosynthesis of secondary metabolites. The limitations of using 6-amino-5-chloronaphthalen-2-ol in laboratory experiments include its potential toxicity, its potential to induce certain enzymes involved in the biotransformation of various compounds, and its potential to inhibit the metabolism of xenobiotics.

Future Directions

The potential future directions for 6-amino-5-chloronaphthalen-2-ol include further studies of its mechanism of action, its biochemical and physiological effects, and its potential uses in the pharmaceutical industry. In addition, further studies could be conducted to determine the potential toxicity of 6-amino-5-chloronaphthalen-2-ol, and to develop methods for its safe and effective use in laboratory experiments.
In conclusion, 6-amino-5-chloronaphthalen-2-ol is a naturally occurring compound with a wide range of applications in the scientific community. It has been used in studies of the biosynthesis of secondary metabolites, the biotransformation of various compounds, and the metabolism of xenobiotics. Furthermore, it has been shown to have an inhibitory effect on certain enzymes involved in the biosynthesis of secondary metabolites. It also has potential applications in the pharmaceutical industry. Further research is needed to determine the potential toxicity of 6-amino-5-chloronaphthalen-2-ol and to develop methods for its safe and effective use in laboratory experiments.

properties

IUPAC Name

6-amino-5-chloronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-10-8-3-2-7(13)5-6(8)1-4-9(10)12/h1-5,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXVJNPLRAKFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)N)C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-amino-6-naphthol

Synthesis routes and methods

Procedure details

A mixture of N-(6-acetyloxy-1-chloro-2-naphthyl)carbamic acid ethyl ester (375 mg, 1.34 mmol) and KOH (903 mg, 16.1 mmol) in ethanol (10 mL) is heated to reflux temperature under N2 atmosphere for 4.5 hours. The reaction mixture is concentrated by rotary evaporator under high vacuum. The residual oil is partitioned between EtOAc and water. After acidification (2 N HCl), the organic layer is separated, washed with brine and dried (MgSO4). Concentration by rotary evaporator gives 1-chloro-2-amino-6-naphthol as a brown solid.
Name
N-(6-acetyloxy-1-chloro-2-naphthyl)carbamic acid ethyl ester
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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